molecular formula C12H10BrN3O3S B13821065 2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid

2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid

Cat. No.: B13821065
M. Wt: 356.20 g/mol
InChI Key: CLMGQCPLDWVTLV-MKMNVTDBSA-N
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Description

2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid is a complex organic compound that features a thiazine ring, a bromobenzylidene group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid typically involves the condensation of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the thiazine ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound in biological systems is not fully understood but is believed to involve interactions with cellular proteins and enzymes. The bromobenzylidene group may facilitate binding to specific molecular targets, while the thiazine ring can interact with nucleophilic sites in proteins, potentially leading to inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid lies in its combination of functional groups, which provides a versatile platform for chemical modifications and potential biological activities. Its structure allows for diverse chemical reactions, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H10BrN3O3S

Molecular Weight

356.20 g/mol

IUPAC Name

(2E)-2-[(E)-(4-bromophenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazinane-6-carboxylic acid

InChI

InChI=1S/C12H10BrN3O3S/c13-8-3-1-7(2-4-8)6-14-16-12-15-10(17)5-9(20-12)11(18)19/h1-4,6,9H,5H2,(H,18,19)(H,15,16,17)/b14-6+

InChI Key

CLMGQCPLDWVTLV-MKMNVTDBSA-N

Isomeric SMILES

C1C(S/C(=N/N=C/C2=CC=C(C=C2)Br)/NC1=O)C(=O)O

Canonical SMILES

C1C(SC(=NN=CC2=CC=C(C=C2)Br)NC1=O)C(=O)O

Origin of Product

United States

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